Phenylethyl beta-D-glucopyranoside

Catalog No.
S1524476
CAS No.
18997-54-1
M.F
C14H20O6
M. Wt
284.30 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Phenylethyl beta-D-glucopyranoside

CAS Number

18997-54-1

Product Name

Phenylethyl beta-D-glucopyranoside

IUPAC Name

2-(hydroxymethyl)-6-(2-phenylethoxy)oxane-3,4,5-triol

Molecular Formula

C14H20O6

Molecular Weight

284.30 g/mol

InChI

InChI=1S/C14H20O6/c15-8-10-11(16)12(17)13(18)14(20-10)19-7-6-9-4-2-1-3-5-9/h1-5,10-18H,6-8H2

InChI Key

MLRIJUWUQTVDQE-UHFFFAOYSA-N

SMILES

C1=CC=C(C=C1)CCOC2C(C(C(C(O2)CO)O)O)O

Synonyms

2-Phenylethyl-β-D-glucopyranoside; 2-Phenylethyl O-β-D-Glucopyranoside; 2-Phenylethyl β-D-Glucopyranoside; 2-Phenylethyl β-D-Glucoside; Phenethyl β-D-Glucopyranoside; Phenethyl β-D-Glucoside; Phenylethyl 2-Glucoside; Phenylethyl β-D-Glucopyranoside;

Canonical SMILES

C1=CC=C(C=C1)CCOC2C(C(C(C(O2)CO)O)O)O

Isomeric SMILES

C1=CC=C(C=C1)CCO[C@H]2[C@@H]([C@H]([C@@H]([C@H](O2)CO)O)O)O

The exact mass of the compound Phenylethyl beta-D-glucopyranoside is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

Phenylethyl beta-D-glucopyranoside (CAS 18997-54-1) is a stable, water-soluble glycosidic precursor to the widely utilized fragrance and flavor compound 2-phenylethanol. By covalently linking a beta-D-glucopyranose moiety to the phenylethyl aglycone, this compound effectively locks the volatile aroma profile into a non-volatile, highly polar molecular form [1]. In industrial and research procurement, it is primarily sourced as a controlled-release fragrance precursor, a reference standard for plant metabolomics (particularly in rose and tea fermentation studies), and a precise substrate for evaluating beta-glucosidase enzyme kinetics.

Substituting Phenylethyl beta-D-glucopyranoside with its free aglycone (2-phenylethanol) or alternative glycosides (such as primeverosides or alpha-anomers) fundamentally alters formulation stability and release kinetics. Free 2-phenylethanol suffers from rapid evaporative loss, phase separation in aqueous media, and potential autotoxicity in bioprocessing contexts. Conversely, substituting with more complex disaccharide glycosides like phenylethyl primeveroside shifts the enzymatic cleavage requirements, preventing activation by standard beta-glucosidases [1]. Procurement must therefore target this exact beta-glucoside to ensure compatibility with standard beta-glucosidase-triggered release systems and to maintain strict aqueous solubility without premature volatilization.

Aqueous Solubility and Phase Stability Enhancement

The glycosylation of 2-phenylethanol to form Phenylethyl beta-D-glucopyranoside fundamentally shifts the molecule's partitioning behavior. While the free aglycone 2-phenylethanol exhibits lipophilic characteristics with an XLogP3 of approximately 1.36 and limited aqueous solubility, the beta-D-glucoside possesses an XLogP3 of -0.2, rendering it highly hydrophilic and freely soluble in water [1]. This structural modification prevents the phase separation commonly observed when high concentrations of free 2-phenylethanol are formulated into aqueous matrices.

Evidence DimensionHydrophilicity (XLogP3)
Target Compound DataXLogP3 = -0.2 (Highly hydrophilic)
Comparator Or Baseline2-Phenylethanol (XLogP3 ≈ 1.36)
Quantified DifferenceA shift of >1.5 log units toward hydrophilicity
ConditionsComputed partition coefficient modeling and aqueous matrix formulation

Ensures homogeneous dispersion in water-based cosmetics and beverages without requiring emulsifiers or co-solvents.

Enzymatic Cleavage Specificity for Controlled Release

Phenylethyl beta-D-glucopyranoside demonstrates strict substrate specificity for Family 1 beta-glucosidases, which cleave the beta-glycosidic bond to release 2-phenylethanol. In comparative enzymatic assays, beta-primeverosidase (an enzyme critical in tea fermentation) actively hydrolyzes phenylethyl beta-primeveroside but shows absolutely no hydrolytic activity toward Phenylethyl beta-D-glucopyranoside [1]. Conversely, standard beta-glucosidases efficiently process the beta-D-glucoside but struggle with the primeveroside.

Evidence DimensionHydrolytic susceptibility to beta-primeverosidase
Target Compound Data0% cleavage (No hydrolytic activity)
Comparator Or BaselinePhenylethyl beta-primeveroside (Efficiently hydrolyzed)
Quantified DifferenceAbsolute binary specificity (cleaved vs. uncleaved) based on the sugar moiety
ConditionsIn vitro enzymatic assay using recombinant beta-primeverosidase expressed in E. coli

Allows formulators to precisely dictate the release trigger of the fragrance by matching the specific glycoside to the intended enzyme system.

Volatility Suppression and Thermal Retention

Free 2-phenylethanol is a highly volatile compound that is prone to significant evaporative loss during thermal processing or prolonged storage. By contrast, Phenylethyl beta-D-glucopyranoside is a stable crystalline solid at room temperature (melting point 38-39 °C) with negligible vapor pressure [1]. The covalent attachment of the glucose moiety effectively suppresses the aglycone's volatility, sequestering the aroma profile until targeted enzymatic or acid-catalyzed hydrolysis occurs.

Evidence DimensionVolatility and Physical State
Target Compound DataNon-volatile solid (MP 38-39 °C)
Comparator Or Baseline2-Phenylethanol (Highly volatile liquid, BP ~219 °C but high evaporative loss at RT)
Quantified DifferenceComplete suppression of ambient volatility
ConditionsStandard ambient storage and thermal processing conditions

Crucial for manufacturing solid-state products or processes requiring high heat where free volatile fragrances would be lost to evaporation.

Enzyme-Triggered Fragrance Release Formulation

Because Phenylethyl beta-D-glucopyranoside is specifically cleaved by Family 1 beta-glucosidases, it is an ideal precursor for smart cosmetics or active packaging where the release of the rose-scented 2-phenylethanol is triggered by skin microbiome enzymes or moisture-activated biocatalysts [1].

Reference Standard for Plant Metabolomics

In agricultural and food chemistry, particularly in the study of Rosa species and tea fermentation, this compound serves as a critical analytical standard. It allows researchers to quantify the bound volatile pool and monitor the dynamic conversion of glycosides to free aroma compounds during thermal or enzymatic processing [1].

Aqueous Formulation of Botanical Extracts

Due to its highly hydrophilic nature, this glucoside is procured for use in aqueous-based toners, beverages, and hydrogels where the lipophilic free 2-phenylethanol would cause phase separation or require unwanted synthetic solubilizing agents [2].

Physical Description

Solid

XLogP3

-0.2

Hydrogen Bond Acceptor Count

6

Hydrogen Bond Donor Count

4

Exact Mass

284.12598835 g/mol

Monoisotopic Mass

284.12598835 g/mol

Heavy Atom Count

20

Melting Point

38 - 39 °C

GHS Hazard Statements

Aggregated GHS information provided by 38 companies from 1 notifications to the ECHA C&L Inventory.;
H302 (100%): Harmful if swallowed [Warning Acute toxicity, oral];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Irritant

Dates

Last modified: 08-15-2023

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